Bis(2,2-dimethylcyclopropyl)-phenylphosphane
Description
Bis(2,2-dimethylcyclopropyl)-phenylphosphane is a tertiary phosphane ligand characterized by a central phosphorus atom bonded to a phenyl group and two 2,2-dimethylcyclopropyl substituents. The steric bulk of the dimethylcyclopropyl groups and the electronic properties of the phenyl moiety make this ligand unique in coordination chemistry and catalytic applications.
Properties
CAS No. |
62337-91-1 |
|---|---|
Molecular Formula |
C16H23P |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
bis(2,2-dimethylcyclopropyl)-phenylphosphane |
InChI |
InChI=1S/C16H23P/c1-15(2)10-13(15)17(14-11-16(14,3)4)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |
InChI Key |
KGLWKJSEAWSBMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1P(C2CC2(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethylcyclopropyl)phenylphosphine typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of dichlorophenylphosphine with 2,2-dimethylcyclopropylmagnesium bromide under anhydrous conditions. The reaction proceeds as follows:
(C6H5)PCl2+2(C5H9)MgBr→(C6H5)P(C5H9)2+2MgBrCl
The product is then purified by distillation under reduced pressure .
Industrial Production Methods
Industrial production methods for Bis(2,2-dimethylcyclopropyl)phenylphosphine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylcyclopropyl)phenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2,2-dimethylcyclopropyl)phenylphosphine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Bis(2,2-dimethylcyclopropyl)phenylphosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the complex and facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Comparison with Similar Phosphane Ligands
Structural and Electronic Properties
The table below compares Bis(2,2-dimethylcyclopropyl)-phenylphosphane with analogous ligands based on substituent bulk, electronic parameters, and coordination behavior.
Key Observations:
- Steric Bulk : The 2,2-dimethylcyclopropyl groups introduce significant steric hindrance, comparable to tricyclohexylphosphane (estimated cone angle ~160° vs. 170° for tricyclohexylphosphane). This bulk may enhance stability in metal complexes by preventing ligand dissociation .
- Electronic Effects : The phenyl group’s moderate electron-withdrawing nature contrasts with the electron-donating cyclohexyl groups in tricyclohexylphosphane. This difference influences metal-to-ligand backbonding in catalysis .
- Comparison to Phosphonothioates: The O-(2,2-dimethylpropyl) methylphosphonothioate in features a sulfur-containing backbone, offering distinct redox properties compared to purely phosphane-based ligands .
This compound:
- Metal Complexation : Predicted to form stable complexes with transition metals (e.g., cobalt, palladium) due to steric protection of the metal center. Similar ligands in , such as tricyclohexylphosphane, are used in cobalt complexes for hydrogenation reactions .
- Catalytic Use: Potential applications in cross-coupling reactions, where bulky ligands prevent undesired side reactions.
Tricyclohexylphosphane:
- Widely used in hydroformylation and hydrogenation due to its high cone angle and strong σ-donor ability. The cobalt complex in (Dicarbonyl(η²-diphenylthiophosphinito)(tricyclohexylphosphane)cobalt(I)) highlights its role in stabilizing low-oxidation-state metals .
Triphenylphosphane:
- A versatile ligand in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Its smaller cone angle allows for faster reaction kinetics but less steric control compared to this compound.
Research Findings and Industrial Relevance
- Cobalt Complexes : lists cobalt complexes with triphenylphosphane and tricyclohexylphosphane, achieving 97–98% purity. This compound could similarly enhance catalytic efficiency in such systems .
- Pharmaceutical Applications : While focuses on benzilic acid derivatives, phosphane ligands are critical in asymmetric synthesis of chiral drugs. The steric profile of this compound may improve enantioselectivity .
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